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Compound of Interest

Compound Name: GAT211

Cat. No.: B1674636

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of GAT211, a novel
cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM) and allosteric agonist, with
other relevant compounds across various cell lines. The data presented is intended to support
further research and drug development efforts in the field of cannabinoid pharmacology.

Introduction to GAT211 and its Mechanism of Action

GAT211 is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer)
which acts as a CB1R allosteric agonist, and GAT229 (the S-(-)-enantiomer) which functions as
a CB1R PAM.[1] This dual activity allows GAT211 to both directly modulate CB1R signaling
and enhance the effects of endogenous or exogenous orthosteric ligands. The CB1R is a G-
protein coupled receptor (GPCR) that primarily couples to the inhibitory Gai/o protein.
Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased
cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the
mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated
kinase (ERK).

Comparative Analysis of GAT211 and Alternatives in
Key Cell Lines
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The effects of GAT211 have been characterized in several cell lines, including Human

Embryonic Kidney 293 (HEK293) cells, mouse neuroblastoma NeuroZ2a cells, and the human

ovarian cancer cell line HeyA8. This section compares the performance of GAT211 with

established CB1R modulators and related compounds in these cellular models.

Modulation of cAMP Signaling in HEK293 Cells

HEK?293 cells are a widely used model system for studying GPCR signaling due to their robust

growth characteristics and amenability to transfection. In HEK293 cells expressing CB1R,

GAT211 has been shown to inhibit cCAMP production, consistent with its agonist activity at the
Gai/o-coupled CB1R.

Table 1: Comparison of CAMP Modulation in HEK293 Cells

Reported
Target/Mechan EC50/1C50
Compound . Effect on Reference
ism (cAMP Assay)
cAMP
CB1R PAM and o
GAT211 ) ) Inhibition EC50: 260 nM [2]
Allosteric Agonist
CB1R pEC50: 8.23 (in
WIN55,212-2 Orthosteric Inhibition CB2-expressing [3]
Agonist HEK293 cells)
Indirectly Not directly
Monoacylglycerol )
) enhances reported in
JZL.184 Lipase (MGL) o N/A
endocannabinoid HEK293 cAMP
Inhibitor ) ]
signaling assays
] ) Indirectly Not directly
Fatty Acid Amide ]
enhances reported in
URB597 Hydrolase N/A

(FAAH) Inhibitor

endocannabinoid

signaling

HEK293 cAMP

assays

Note: Direct comparative studies of all compounds in the same experimental setup are limited.

The provided values are based on available literature and may vary depending on the specific

assay conditions.
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Regulation of ERK Phosphorylation in Neuro2a Cells

Neuro2a cells, a mouse neuroblastoma cell line, endogenously express CB1R and are a

relevant model for studying neuronal signaling pathways. GAT211 has been demonstrated to

influence ERK phosphorylation in these cells, a key downstream effector of CB1R activation.

Table 2: Comparison of ERK Phosphorylation Modulation in Neuro2a Cells

Reported
Target/Mechan  Effect on ERK EC50/IC50
Compound . ] Reference
ism Phosphorylati (ERK Assay)
on
Limits dopamine Not explicitly
CB1R PAM and D2 receptor- guantified in
GAT211 : : . . [11[4]
Allosteric Agonist  mediated ERK direct
phosphorylation comparison
Did not limit o
] Not explicitly
A9- CB1R dopamine D2 o
. guantified in
Tetrahydrocanna  Orthosteric receptor- direct [11[4]
irec
binol (THC) Agonist mediated ERK )
, comparison
phosphorylation
Not explicitly
] guantified for
CB1R Induces neurite ERK
WIN55,212-2 Orthosteric retraction (EC50 ) [3]
) phosphorylation
Agonist ~20 nM) o
in direct
comparison

Note: The available data for GAT211 in NeuroZ2a cells focuses on its ability to modulate

dopamine D2 receptor-mediated signaling. Direct dose-response curves for GAT211-induced

ERK phosphorylation are not readily available in the searched literature.

Effects on Cell Viability in HeyAS8 Cells
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The HeyA8 human ovarian cancer cell line has been utilized to assess the potential impact of
GAT211 on cancer cell viability, particularly in the context of chemotherapy.

Table 3: Comparison of Effects on HeyA8 Cell Viability

Reported IC50 (Cell
Target/Mechan o
Compound . Effect on Cell Viability Reference
ism
Viability Assay)

Did not impede

CB1R PAM and paclitaxel- ]
GAT211 ] ) ) Not applicable [5]
Allosteric Agonist  induced tumor

cell toxicity
Reduces
] ] IC50 not
. invasion and
JZL.184 MGL Inhibitor o reported for [6]
metastasis in
HeyAS8

lung cancer cells

Reduces viability  1C50 not
URB597 FAAH Inhibitor in some cancer reported for
cell lines HeyA8

Note: The primary finding for GAT211 in HeyAS8 cells is its lack of interference with the cytotoxic
effects of paclitaxel. Direct cytotoxic effects of GAT211 or a direct comparison with other
compounds on HeyAS8 viability are not extensively documented in the searched literature.

Signaling Pathways and Experimental Workflows
CBI1R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Cannabinoid 1
Receptor upon activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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